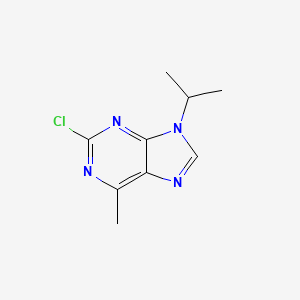
2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxycyclobutyl)acetic acid, also known as 3-methoxycyclobutylacetic acid (MCA) is a mixture of two diastereomers, (R)- and (S)-MCA. It has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicine, industry, and research. MCA is an organic acid with a cyclic structure that is composed of four carbon atoms linked together in a ring, with a methoxy group attached to one of the carbons. It is a relatively stable compound, resistant to degradation and oxidation, and has a wide range of solubility in organic solvents.
科学的研究の応用
MCA has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicine, industry, and research. MCA has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been used as a substrate for the synthesis of various compounds, such as prostaglandins and leukotrienes. In addition, MCA has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of MCA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is thought that MCA binds to these enzymes and inhibits their activity, thus preventing the formation of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
MCA has been found to have a variety of biochemical and physiological effects. In animal studies, MCA has been found to reduce inflammation, reduce pain, and improve wound healing. In addition, MCA has been found to reduce the production of certain pro-inflammatory compounds, such as prostaglandins and leukotrienes. It has also been found to reduce the production of certain cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
MCA has several advantages for use in lab experiments. It is a relatively stable compound, resistant to degradation and oxidation, and has a wide range of solubility in organic solvents. Furthermore, MCA has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, there are some limitations to using MCA in lab experiments. For example, MCA is a relatively expensive compound, and its solubility in water is limited. In addition, the mechanism of action of MCA is not yet fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
The potential applications of MCA are numerous and varied. Further research into the mechanism of action of MCA is needed in order to fully understand its effects and potential uses. In addition, further studies are needed to explore the potential therapeutic applications of MCA, such as its use as an anti-inflammatory or an antifungal agent. Furthermore, studies are needed to explore the potential industrial applications of MCA, such as its use as a substrate for the synthesis of various compounds. Finally, research is needed to explore the potential use of MCA as a tool for the detection and diagnosis of certain diseases and conditions.
合成法
MCA can be synthesized from a variety of starting materials, including ethyl acetoacetate, cyclobutanol, and cyclobutyl methyl ketone. The most commonly used method for the synthesis of MCA is the reaction of cyclobutanol with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of diastereomers, which can then be separated by chromatography or other techniques.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxycyclobutyl)acetic acid involves the following steps: protection of the carboxylic acid group, formation of the cyclobutane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "Methyl 2-bromoacetate", "Sodium methoxide", "Cyclobutene", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Methyl 2-bromoacetate is reacted with sodium methoxide in diethyl ether to form methyl 2-methoxyacetate.", "Step 2: Cyclobutene is reacted with methyl 2-methoxyacetate in the presence of hydrochloric acid to form a mixture of diastereomers of 2-(3-methoxycyclobutyl)acetic acid.", "Step 3: The mixture of diastereomers is treated with sodium bicarbonate to neutralize the acid and then with sodium hydroxide to deprotect the carboxylic acid group.", "Step 4: The resulting product is purified by recrystallization from methanol and characterized by NMR spectroscopy.", "Step 5: The purified product is a mixture of diastereomers of 2-(3-methoxycyclobutyl)acetic acid." ] } | |
CAS番号 |
1694356-55-2 |
製品名 |
2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers |
分子式 |
C7H12O3 |
分子量 |
144.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



